

An In-depth Technical Guide on the Thermodynamic Properties of Arsenic Pentafluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arsenic pentafluoride*

Cat. No.: *B1217895*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic pentafluoride (AsF_5) is a highly reactive and toxic inorganic compound with significant applications in various fields of chemical research, including as a powerful fluorinating agent and as a component in the synthesis of superacids. A thorough understanding of its thermodynamic properties is crucial for the safe handling, process design, and application of this compound. This technical guide provides a comprehensive overview of the core thermodynamic properties of **Arsenic Pentafluoride**, detailed experimental protocols for their determination, and visualizations of the experimental setups.

Core Thermodynamic Properties of Arsenic Pentafluoride

The thermodynamic properties of a substance dictate its behavior under varying conditions of temperature and pressure. For **Arsenic Pentafluoride**, these properties are essential for predicting its reactivity, stability, and phase behavior.

Physical Properties

Arsenic pentafluoride is a colorless gas at standard conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#) It condenses into a liquid at low temperatures and solidifies at even lower temperatures.[\[3\]](#)[\[4\]](#) The molecule adopts a trigonal bipyramidal geometry.[\[1\]](#)[\[2\]](#)

Property	Value	Source(s)
Molecular Formula	AsF ₅	[4]
Molecular Weight	169.91 g/mol	[4]
Melting Point	-79.8 °C	[2] [3] [4]
Boiling Point	-52.8 °C	[2] [3] [4]
Appearance	Colorless Gas	[1] [2] [3] [4]

Thermodynamic Data

The key thermodynamic parameters for gaseous **Arsenic Pentafluoride** at standard conditions (298.15 K and 1 bar) are summarized below. The standard enthalpy of formation was determined by fluorine bomb calorimetry, a technique suitable for highly reactive fluorides.

Thermodynamic Property	Symbol	Value	Source(s)
Standard Enthalpy of Formation (gas)	Δ _f H°(g)	-1239.7 kJ/mol	[5]
Enthalpy of Vaporization	Δ _{vap} H	20.8 kJ/mol	[4]
Standard Molar Entropy (gas)	S°(g)	Data not available in search results	
Molar Heat Capacity (gas)	C _p (g)	Data not available in search results	

Note: While extensive searches were conducted, specific experimental values for the standard molar entropy and molar heat capacity of AsF₅ were not found in the provided search results.

These values can be estimated using statistical mechanics if the vibrational frequencies of the molecule are known.

Experimental Protocols

The determination of the thermodynamic properties of a highly reactive and toxic substance like **Arsenic Pentafluoride** requires specialized equipment and stringent safety protocols. The following sections describe the general methodologies for the key experiments cited.

Determination of the Standard Enthalpy of Formation by Fluorine Bomb Calorimetry

The standard enthalpy of formation of **Arsenic Pentafluoride** is determined by reacting elemental arsenic with an excess of fluorine gas in a sealed container of constant volume, known as a bomb calorimeter.

Experimental Apparatus:

- Bomb: A reaction vessel constructed from a material resistant to fluorine attack, such as nickel or Monel. The bomb must be able to withstand high pressures and temperatures.
- Calorimeter: An insulated water bath in which the bomb is submerged. The calorimeter is equipped with a high-precision thermometer to measure the temperature change of the water.
- Fluorine Handling System: A dedicated system for the safe storage, purification, and transfer of fluorine gas to the bomb. This includes pressure regulators, valves, and traps to remove impurities like hydrogen fluoride.
- Ignition System: An electrical circuit to initiate the reaction between the arsenic and fluorine.

Procedure:

- A precisely weighed sample of pure elemental arsenic is placed in a sample dish within the bomb.
- The bomb is sealed and evacuated to remove any residual air and moisture.

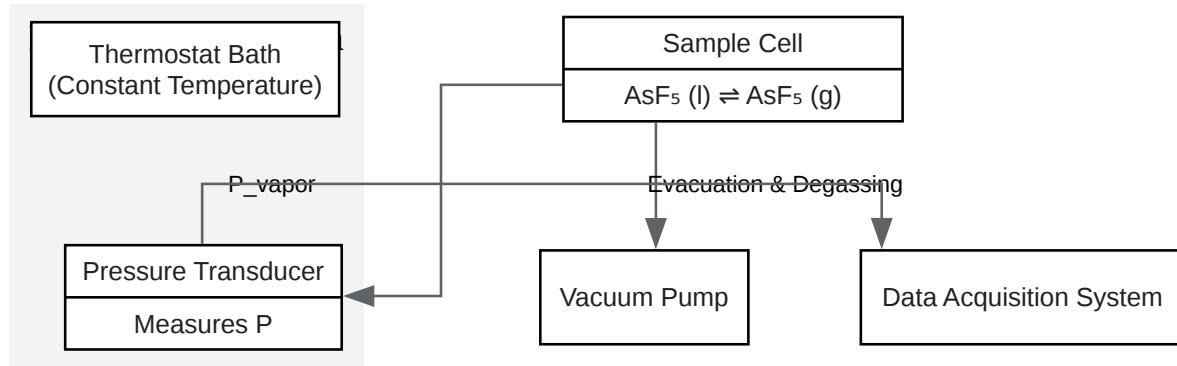
- A known excess of pure fluorine gas is admitted into the bomb to a specific pressure.
- The bomb is then placed in the calorimeter, which is filled with a known mass of water.
- The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- The reaction is initiated by passing an electric current through an ignition wire.
- The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
- The heat capacity of the calorimeter system is determined by a separate calibration experiment, typically by burning a standard substance with a known heat of combustion.
- The heat released by the reaction is calculated from the temperature change and the heat capacity of the calorimeter.
- After the experiment, the residual gases in the bomb are analyzed to ensure the reaction went to completion and to check for any side products.
- The standard enthalpy of formation of AsF_5 is then calculated from the heat of reaction, taking into account the stoichiometry of the reaction and the standard enthalpies of formation of the reactants in their standard states.

Determination of Vapor Pressure

The vapor pressure of **Arsenic Pentafluoride** can be measured using a static or a dynamic method. Given its volatility and reactivity, a static method with a corrosion-resistant apparatus is generally preferred.

Experimental Apparatus:

- Sample Cell: A container made of a material that does not react with AsF_5 , such as stainless steel or a suitable polymer, connected to a pressure transducer.
- Pressure Transducer: A device capable of accurately measuring pressures in the expected range.


- Thermostat: A bath or oven to maintain the sample cell at a constant and precisely known temperature.
- Vacuum Line: To evacuate the apparatus and remove any impurities.

Procedure:

- A small sample of liquid AsF_5 is introduced into the sample cell.
- The cell is attached to the vacuum line and the sample is degassed by several freeze-pump-thaw cycles to remove any dissolved gases.
- The sample cell is then placed in the thermostat and allowed to reach thermal equilibrium at the desired temperature.
- The pressure inside the cell is continuously monitored by the pressure transducer.
- Once the pressure reading stabilizes, it is recorded as the vapor pressure of AsF_5 at that temperature.
- The temperature of the thermostat is then changed to a new setpoint, and the measurement is repeated.
- By measuring the vapor pressure at several different temperatures, a vapor pressure curve can be constructed.
- The enthalpy of vaporization can be determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

Visualizations

Experimental Workflow for Fluorine Bomb Calorimetry

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Arsenic pentafluoride - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Arsenic pentafluoride Facts for Kids [kids.kiddle.co]
- 4. lookchem.com [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of Arsenic Pentafluoride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217895#thermodynamic-properties-of-arsenic-pentafluoride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com